molecular formula C16H17N5O2 B2733017 N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-28-3

N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2733017
CAS No.: 946279-28-3
M. Wt: 311.345
InChI Key: JEIRBZWBBMCCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core. Key structural elements include:

  • Allyl group: Positioned at the N3 position, this substituent may enhance metabolic stability compared to smaller alkyl chains.
  • p-Tolyl group: A para-methyl-substituted phenyl ring at the 8-position, contributing to hydrophobic interactions in biological systems.
  • Carboxamide moiety: At the 3-position, this group likely improves solubility and target-binding affinity relative to ester or carboxylate analogs.

Properties

IUPAC Name

8-(4-methylphenyl)-4-oxo-N-prop-2-enyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-3-8-17-14(22)13-15(23)21-10-9-20(16(21)19-18-13)12-6-4-11(2)5-7-12/h3-7H,1,8-10H2,2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIRBZWBBMCCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS Number: 946279-28-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N5O2C_{16}H_{17}N_{5}O_{2}, with a molecular weight of 311.34 g/mol. The structure features a triazine ring system which is known for its diverse biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₇N₅O₂
Molecular Weight311.34 g/mol
CAS Number946279-28-3

Antimicrobial Activity

Research indicates that compounds containing the triazine moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine showed high antibacterial and antifungal activities when tested against various strains of bacteria and fungi. For instance:

  • Antibacterial Activity : The compound was evaluated against Gram-positive and Gram-negative bacteria using standard methods such as the disk diffusion method. Results indicated a notable inhibition zone against pathogens like Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Similar assessments revealed effective antifungal action against species such as Candida albicans.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines. The results suggest that N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine significantly reduces levels of TNF-alpha and IL-6 in cultured macrophages.

Anticancer Activity

Preliminary studies have also investigated the anticancer properties of this compound. In vitro assays on cancer cell lines demonstrated:

  • Cell Proliferation Inhibition : The compound exhibited dose-dependent inhibition of cell proliferation in various cancer lines such as breast (MCF-7) and lung (A549) cancer cells.
  • Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis in cancer cells compared to untreated controls.

Case Study 1: Antimicrobial Efficacy

A comparative study involving N-allyl derivatives showed that the introduction of the triazine ring enhances antimicrobial efficacy compared to non-triazine analogs. The study utilized MIC (Minimum Inhibitory Concentration) assays to quantify the effectiveness.

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers administered varying concentrations of the compound to macrophage cultures. The results indicated a significant reduction in inflammatory markers after treatment with N-allyl derivatives compared to controls.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with structurally related analogs:

Compound Name Core Structure R1 (3-position) R2 (8-position) Key Properties/Activities References
N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide Imidazo[2,1-c][1,2,4]triazine Allyl carboxamide p-Tolyl Hypothesized anticancer activity; enhanced solubility vs. esters
Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate (EIMTC) Imidazo[2,1-c][1,2,4]triazine Ethyl carboxylate 4-Methoxyphenyl Electrochemically active; low toxicity; anticancer candidate
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide Imidazo[2,1-c][1,2,4]triazine Isopropoxypropyl carboxamide 4-Fluorophenyl Molecular weight: 375.4 g/mol; preclinical evaluation
3-Isopropyl-8-(R-phenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazines (1–5) Imidazo[2,1-c][1,2,4]triazine Isopropyl Varied R-phenyl Thermally stable; decomposition pathways studied

Key Observations :

  • Carboxamide vs. Carboxylate : Carboxamide derivatives (e.g., target compound, ) may exhibit improved membrane permeability and enzymatic resistance compared to carboxylates (e.g., EIMTC) due to reduced polarity .
  • Allyl vs. Alkyl Chains : The allyl group may confer greater metabolic stability than smaller alkyl chains (e.g., isopropyl in ) by resisting oxidative degradation.

Thermal and Physicochemical Properties

  • Thermal Stability :

    • Compounds with aryl substituents (e.g., p-tolyl, 4-methoxyphenyl) exhibit decomposition temperatures >200°C under oxidative conditions, with degradation products including CO₂ and NH₃ .
    • Allyl-substituted derivatives are hypothesized to show intermediate stability between ethyl carboxylates (lower stability) and bulkier isopropoxypropyl carboxamides .
  • Electrochemical Behavior: Carboxamides (e.g., target compound) may require modified sensors for detection, similar to EIMTC, which is quantifiable via square-wave voltammetry at nanomolar concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.